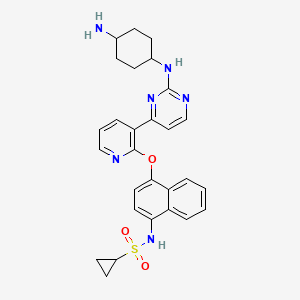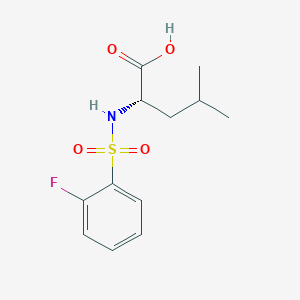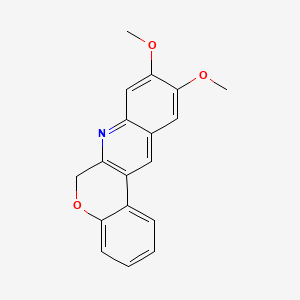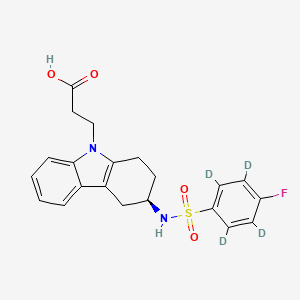
X-GalNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
X-GalNAc, also known as N-Acetylgalactosamine, is an amino sugar derivative of galactose. It plays a crucial role in various biological processes, including protein glycosylation and cellular communication. In humans, it is a key component of the antigen for blood group A and is involved in the formation of O-glycosidic bonds in glycoproteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of X-GalNAc typically involves the acetylation of galactosamine. One common method is the reaction of galactosamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetylgalactosamine .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as N-acetylgalactosaminyltransferases are used to catalyze the transfer of N-acetylgalactosamine to acceptor molecules. This method is preferred for large-scale production due to its efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
X-GalNAc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetylgalactosaminic acid.
Reduction: It can be reduced to form N-acetylgalactosaminitol.
Substitution: This compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: N-acetylgalactosaminic acid
Reduction: N-acetylgalactosaminitol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
X-GalNAc has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: this compound is crucial for studying glycosylation processes and protein interactions.
Medicine: It is used in the development of targeted drug delivery systems, particularly for liver-specific therapies.
Industry: This compound is employed in the production of biopharmaceuticals and diagnostic reagents
Mécanisme D'action
X-GalNAc exerts its effects primarily through its role in glycosylation. It binds to specific receptors on the cell surface, such as the asialoglycoprotein receptor on hepatocytes, facilitating targeted delivery of therapeutic agents. This binding triggers endocytosis, allowing the compound to enter the cell and exert its effects. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and various signaling pathways related to gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglucosamine (GlcNAc): Another amino sugar derivative involved in glycosylation.
Galactosamine: The non-acetylated form of X-GalNAc.
Glucosamine: An amino sugar involved in the synthesis of glycosaminoglycans
Uniqueness
This compound is unique due to its specific role in the formation of O-glycosidic bonds and its high affinity for the asialoglycoprotein receptor, making it particularly useful for liver-targeted therapies. Its ability to form stable conjugates with therapeutic agents enhances its utility in drug delivery systems .
Propriétés
Formule moléculaire |
C16H18BrClN2O6 |
|---|---|
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
N-[(2S,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10?,13?,14-,15-,16+/m0/s1 |
Clé InChI |
SUWPNTKTZYIFQT-YZINOYNCSA-N |
SMILES isomérique |
CC(=O)NC1[C@@H]([C@H](C(O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)







